molecular formula C22H17N5O3S B2409453 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1189986-52-4

3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2409453
CAS No.: 1189986-52-4
M. Wt: 431.47
InChI Key: OMMHHWBDYOQHTL-UHFFFAOYSA-N
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Description

3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C22H17N5O3S and its molecular weight is 431.47. The purity is usually 95%.
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Properties

IUPAC Name

3-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3S/c1-30-15-6-4-5-14(11-15)26-9-10-27-20(21(26)29)24-25-22(27)31-13-19(28)17-12-23-18-8-3-2-7-16(17)18/h2-12,23H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMHHWBDYOQHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CNC5=CC=CC=C54)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

  • Indole moiety : Known for its diverse biological properties.
  • Triazole ring : Often associated with enhanced bioactivity.
  • Thioether linkage : May influence the pharmacokinetics and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate indole derivatives and triazole chemistry. The process may include:

  • Formation of the indole derivative.
  • Introduction of the thioether group.
  • Cyclization to form the triazole ring.

Antiviral Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant antiviral properties. For instance, a series of N-benzyl-acetamides featuring indole and thiazole groups were found to inhibit SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) with IC50 values in the micromolar range (1.11 to 4.55 μM) . This suggests that our compound may also possess similar antiviral activity due to its structural similarities.

Antimicrobial Properties

Research has demonstrated that indole derivatives show promising antibacterial activity against strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . For example, compounds derived from indolylquinazolinones exhibited low minimum inhibitory concentrations (MICs) against MRSA . Given the presence of the indole moiety in our compound, it may also exhibit comparable antimicrobial effects.

Cytotoxicity

The cytotoxic effects of compounds with similar structures have been evaluated against various cancer cell lines. For instance, certain indolylquinazolinones demonstrated significant antiproliferative activities against A549 lung cancer cells . The potential for our compound to exhibit cytotoxicity warrants further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • The indole ring contributes to both antimicrobial and anticancer activities.
  • The triazole ring may enhance solubility and bioactivity.
  • The thioether group could be pivotal in modulating interactions with biological targets.

Case Studies

  • Antiviral Screening : A study on related compounds showed effective inhibition of viral replication in vitro, suggesting a pathway for further exploration of our compound's efficacy against viral pathogens .
  • Antimicrobial Efficacy : Compounds structurally related to our target have shown MIC values as low as 0.98 μg/mL against MRSA, indicating a strong potential for antibacterial applications .
  • Cytotoxic Assessment : Indole derivatives have been tested for their ability to inhibit cancer cell proliferation, with some exhibiting IC50 values lower than standard chemotherapeutic agents .

Q & A

Q. Critical Factors :

  • Temperature : Prolonged reflux (>20 hours) ensures complete cyclization but may increase side products.
  • Solvent Choice : DMFA enhances solubility of intermediates, while i-propanol reduces polarity for selective precipitation.
  • Catalyst : CDI improves coupling efficiency compared to traditional carbodiimides .

Basic: Which analytical techniques are most reliable for structural characterization?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • 1H NMR : Identifies substituents (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; indole NH at δ ~10.5 ppm) .
    • 13C NMR : Confirms carbonyl (C=O at ~170 ppm) and aromatic carbons.
  • IR Spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1716 cm⁻¹, S-C vibration at ~650 cm⁻¹) .
  • HPLC : Validates purity (>95% by area under the curve) using reverse-phase C18 columns and acetonitrile/water gradients .

Validation : Cross-referencing with elemental analysis (C, H, N, S) ensures structural accuracy .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological potential?

Methodological Answer:
Stepwise SAR Strategy :

Core Modifications : Compare triazolopyrazine derivatives with varying substituents (e.g., replacing 3-methoxyphenyl with halogenated or alkyl groups) to assess target binding .

Side-Chain Variations : Test thioether linker alternatives (e.g., replacing indole-3-yl with benzothiophene) to modulate lipophilicity and bioavailability.

Activity Assays :

  • Enzyme Inhibition : Use kinase or protease assays (e.g., 14-α-demethylase for antifungal activity) .
  • Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., IC50 values) with controls for apoptosis pathways .

Data Interpretation : Correlate electronic (Hammett σ) and steric parameters (Taft constants) with activity trends .

Advanced: What computational methods predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., 14-α-demethylase, PDB: 3LD6). Focus on:
    • Hydrogen Bonding : Between triazole N atoms and active-site residues (e.g., Tyr140).
    • Hydrophobic Pockets : Fit of methoxyphenyl/indole groups into nonpolar regions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .
  • QSAR Models : Develop regression models using descriptors like logP and polar surface area to predict IC50 .

Advanced: How should researchers resolve contradictions in biological assay data?

Methodological Answer:
Case Example : Discrepant IC50 values in kinase inhibition assays.

  • Replicate Experiments : Repeat assays in triplicate with standardized protocols (e.g., ATP concentration, incubation time).
  • Orthogonal Assays : Validate using fluorescence polarization (FP) or surface plasmon resonance (SPR) to rule out assay-specific artifacts.
  • Control Checks :
    • Positive Controls : Staurosporine for kinase inhibition.
    • Solvent Effects : Ensure DMSO concentration ≤0.1% to avoid false positives .

Statistical Analysis : Apply ANOVA to identify outliers and calculate confidence intervals (p < 0.05) .

Advanced: What strategies mitigate byproduct formation during synthesis?

Methodological Answer:
Common Byproducts :

  • Uncyclized Intermediates : Due to insufficient reflux time.
  • Oxidized Thioethers : From residual oxygen in DMFA.

Q. Mitigation :

  • Inert Atmosphere : Use N2/Ar during reflux to prevent oxidation.
  • Step Monitoring : TLC (silica, ethyl acetate/hexane) at 2-hour intervals to track cyclization progress.
  • Additive Screening : Introduce scavengers (e.g., 2,6-lutidine) to neutralize acidic byproducts .

Q. Yield Optimization :

ConditionYield (%)Purity (%)
24-hour reflux6592
18-hour reflux + N27295
24-hour + scavenger6897

Methodological: How to design experiments for improving synthetic scalability?

Answer:

  • Continuous Flow Chemistry : Adapt batch protocols to flow reactors (e.g., 0.5 mL/min flow rate) to enhance heat/mass transfer and reduce reaction time .
  • DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, solvent ratio) with minimal runs. Example factors:
    • Temperature : 80–120°C.
    • Catalyst Loading : 1.0–1.5 equivalents.
  • Green Chemistry : Replace DMFA with cyclopentyl methyl ether (CPME) for safer scale-up .

Methodological: What protocols ensure reproducibility in biological testing?

Answer:

  • Standardized Cell Lines : Use authenticated lines (e.g., HEK293, HepG2) from ATCC with mycoplasma testing.
  • Compound Handling :
    • Stock Solutions : Prepare in DMSO, aliquot at -80°C to avoid freeze-thaw degradation.
    • Dose-Response Curves : 10-point dilution series (1 nM–100 μM) with 3 replicates.
  • Data Reporting : Follow MIAME guidelines for omics data or ARRIVE for in vivo studies .

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